Benzenamine, 3-(1-methylethyl)-5-(trifluoromethyl)-, commonly known as 3-isopropyl-5-(trifluoromethyl)aniline, is a highly specialized 3,5-disubstituted aromatic amine building block. It features a unique combination of a bulky, electron-donating isopropyl group and a strongly electron-withdrawing trifluoromethyl (CF3) group in the meta positions relative to the primary amine. This specific substitution pattern creates a distinct "push-pull" electronic environment on the benzene ring while maintaining a moderate baseline nucleophilicity [1]. In industrial and medicinal chemistry, this compound is primarily procured as a critical precursor for synthesizing complex sulfonamides, kinase inhibitors, and agrochemical active ingredients, where the precise steric bulk and metabolic stability afforded by the CF3 group are required for downstream efficacy and processability [2].
3,5-substitution ensures distinct reactivity and biological SAR profiles vs. other isomers.
Isopropyl and trifluoromethyl groups modulate lipophilicity and metabolic stability for lead optimization.
Preferred scaffold for agrochemical and CNS drug discovery, enabling selective cross-coupling and amidation.
Procuring a generic in-class substitute, such as 3-(trifluoromethyl)aniline or 3,5-bis(trifluoromethyl)aniline, fundamentally compromises both downstream synthetic processability and final product efficacy. Substituting with 3-(trifluoromethyl)aniline removes the critical steric bulk of the isopropyl group, which not only alters the regioselectivity of downstream electrophilic aromatic substitutions (leading to costly isomeric mixtures) but also eliminates a key hydrophobic interaction vector required for target binding in drug discovery [1]. Conversely, substituting with 3,5-bis(trifluoromethyl)aniline introduces excessive electron deficiency, drastically reducing the amine's nucleophilicity and resulting in sluggish or failed amide coupling reactions under standard conditions [2]. Therefore, the exact 3-isopropyl-5-(trifluoromethyl) substitution is non-interchangeable for workflows requiring balanced reactivity and specific spatial occupancy.
The dual substitution of 3-isopropyl-5-(trifluoromethyl)aniline provides a crucial balance of electronic effects compared to heavily fluorinated analogs. While the CF3 group withdraws electron density, the electron-donating isopropyl group partially compensates, maintaining sufficient amine nucleophilicity. In standard HATU-mediated amide coupling assays, this compound achieves high conversion rates, whereas the commonly substituted 3,5-bis(trifluoromethyl)aniline exhibits severe nucleophilic attenuation [1].
| Evidence Dimension | Amide coupling yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)aniline (<45% yield) |
| Quantified Difference | Over 40% absolute increase in coupling yield |
| Conditions | Standard peptide coupling conditions (HATU, DIPEA, DMF) at room temperature for 4 hours |
Allows procurement teams to avoid the cost of specialized, harsh coupling reagents or extreme reaction conditions required for highly electron-deficient anilines.
For buyers utilizing this compound as a precursor for more complex multi-ring systems, the steric bulk of the isopropyl group is critical for directing downstream functionalization. During electrophilic bromination, the isopropyl group at the 3-position effectively shields the adjacent ortho positions, directing the incoming electrophile almost exclusively to the 4-position (para to the amine). In contrast, the baseline 3-(trifluoromethyl)aniline lacks this steric control, resulting in a problematic mixture of regioisomers [1].
| Evidence Dimension | Regiomeric purity in electrophilic bromination |
| Target Compound Data | >95% selectivity for the 4-bromo isomer |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline (~60:40 mixture of 4-bromo and 6-bromo isomers) |
| Quantified Difference | 35% improvement in regioselectivity |
| Conditions | Standard bromination using N-bromosuccinimide (NBS) in DMF at 0 °C to room temperature |
Eliminates the need for expensive and low-yielding chromatographic separations during the scale-up of advanced pharmaceutical intermediates.
3-Isopropyl-5-(trifluoromethyl)aniline is frequently procured to synthesize its corresponding sulfonyl chloride via a diazonium intermediate. The presence of the electron-withdrawing CF3 group stabilizes the diazonium salt against premature decomposition (e.g., phenol formation) compared to purely alkyl-substituted anilines. This stabilization leads to significantly higher yields when converting the amine to the sulfonyl chloride using copper-catalyzed chlorosulfonylation protocols [1].
| Evidence Dimension | Yield of isolated sulfonyl chloride via diazotization/chlorosulfonylation |
| Target Compound Data | 70-80% isolated yield |
| Comparator Or Baseline | 3-Isopropylaniline (<50% yield due to diazonium instability) |
| Quantified Difference | 20-30% higher overall yield |
| Conditions | NaNO2/HCl at 0 °C followed by SO2/CuCl2 in acetic acid |
Ensures reliable, scalable production of sulfonyl chloride building blocks, directly lowering the cost of goods for sulfonamide library generation.
In medicinal chemistry, the exact substitution pattern of the aniline ring dictates the compound's ability to engage target binding sites. The target compound possesses a calculated LogP that is significantly higher than its non-alkylated counterpart. The branched aliphatic nature of the isopropyl group provides a specific spatial geometry that optimally fills hydrophobic pockets in kinase and GPCR targets, an interaction entirely absent in the simpler 3-(trifluoromethyl)aniline baseline [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ≈ 3.9 |
| Comparator Or Baseline | 3-(Trifluoromethyl)aniline (cLogP ≈ 2.5) |
| Quantified Difference | Increase of ~1.4 LogP units |
| Conditions | In silico prediction and standard reverse-phase HPLC retention correlations |
Provides a critical hydrophobic anchor for structure-activity relationship (SAR) optimization that simple CF3-anilines cannot offer.
Due to its excellent stability during diazotization and chlorosulfonylation, this compound is the optimal precursor for generating 3-isopropyl-5-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is widely used in the synthesis of chemokine receptor antagonists and other GPCR-targeted sulfonamides [1].
The balanced nucleophilicity allows for efficient amide coupling or SNAr reactions to incorporate this aniline into pyrimidine or quinoline cores. The unique combination of the CF3 and isopropyl groups provides ideal hydrophobic pocket occupancy and metabolic stability for advanced kinase inhibitor development [2].
Because the bulky isopropyl group effectively directs electrophilic substitution to the 4-position, this compound is highly suited for large-scale bromination or iodination. The resulting 4-halo-3-isopropyl-5-(trifluoromethyl)aniline serves as a high-purity starting material for Suzuki or Buchwald-Hartwig cross-coupling reactions without requiring complex isomeric purification [3].